H-D-Dab(Boc)-OH

Overview

Description

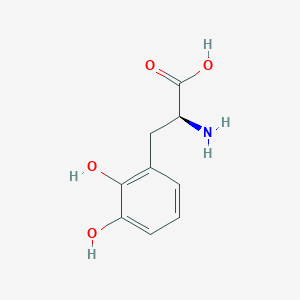

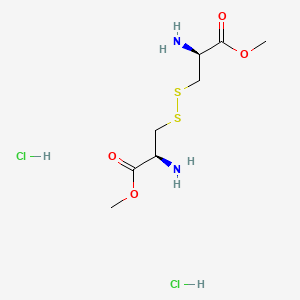

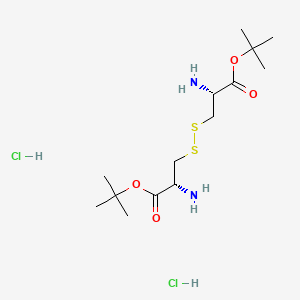

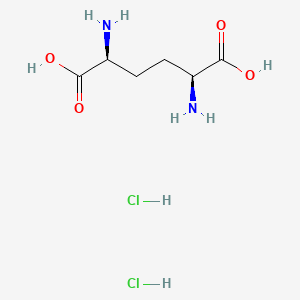

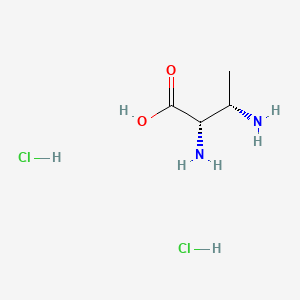

“H-D-Dab(Boc)-OH” is also known as "®-methyl 2-amino-4-(tert-butoxycarbonylamino)butanoate"1. It is a compound with a molecular weight of 232.281. The compound is also referred to as "Ngamma-Boc-D-2,4-diaminobutyric acid methyl ester hydrochloride"1.

Synthesis Analysis

The synthesis analysis of “H-D-Dab(Boc)-OH” is not readily available in the search results. However, it’s important to note that the synthesis of such compounds typically involves complex organic chemistry procedures.Molecular Structure Analysis

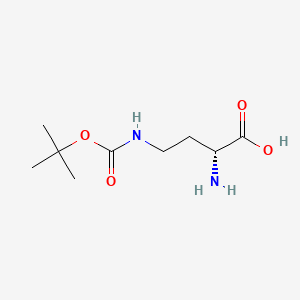

The InChI code for “H-D-Dab(Boc)-OH” is 1S/C10H20N2O4/c1-10(2,3)16-9(14)12-6-5-7(11)8(13)15-4/h7H,5-6,11H2,1-4H3,(H,12,14)/t7-/m1/s11. This code represents the molecular structure of the compound.

Chemical Reactions Analysis

The chemical reactions involving “H-D-Dab(Boc)-OH” are not readily available in the search results. However, as an amino acid derivative, it may participate in peptide synthesis and other biochemical reactions.Physical And Chemical Properties Analysis

“H-D-Dab(Boc)-OH” has a molecular weight of 232.281. It is recommended to be stored at a temperature of 2~8°C1. The purity of the compound is reported to be 95%1.Scientific Research Applications

-

Peptide Synthesis : This compound is often used in the synthesis of peptides. Peptides are short chains of amino acids that can have a wide range of functions in the body, including acting as hormones or signaling molecules. The Boc group in “H-D-Dab(Boc)-OH” protects the amino group during the synthesis process, preventing it from reacting with other groups until it is removed in a later step .

-

Drug Development : Peptides synthesized using “H-D-Dab(Boc)-OH” could potentially be used in the development of new drugs. For example, they could be designed to mimic the action of a natural hormone or signaling molecule, or to block the action of a disease-causing molecule .

-

Biochemical Research : “H-D-Dab(Boc)-OH” could be used in biochemical research to study the function of peptides in the body. For example, researchers could synthesize a peptide with a specific sequence of amino acids and then study how it interacts with other molecules in the body .

-

Material Science : Peptides can also be used in material science for the development of new materials. For example, they can be used to create self-assembling materials, where the peptides automatically arrange themselves into a specific structure .

-

Environmental Testing : Peptides synthesized using “H-D-Dab(Boc)-OH” could potentially be used in environmental testing. For example, they could be used to detect the presence of specific pollutants or toxins in a sample .

-

Food and Beverage Industry : Peptides are also used in the food and beverage industry. For example, they can be used as flavor enhancers, preservatives, or even as health supplements .

-

Peptide Synthesis : This compound is often used in the synthesis of peptides. Peptides are short chains of amino acids that can have a wide range of functions in the body, including acting as hormones or signaling molecules. The Boc group in “H-D-Dab(Boc)-OH” protects the amino group during the synthesis process, preventing it from reacting with other groups until it is removed in a later step .

-

Drug Development : Peptides synthesized using “H-D-Dab(Boc)-OH” could potentially be used in the development of new drugs. For example, they could be designed to mimic the action of a natural hormone or signaling molecule, or to block the action of a disease-causing molecule .

-

Biochemical Research : “H-D-Dab(Boc)-OH” could be used in biochemical research to study the function of peptides in the body. For example, researchers could synthesize a peptide with a specific sequence of amino acids and then study how it interacts with other molecules in the body .

-

Material Science : Peptides can also be used in material science for the development of new materials. For example, they can be used to create self-assembling materials, where the peptides automatically arrange themselves into a specific structure .

-

Environmental Testing : Peptides synthesized using “H-D-Dab(Boc)-OH” could potentially be used in environmental testing. For example, they could be used to detect the presence of specific pollutants or toxins in a sample .

-

Food and Beverage Industry : Peptides are also used in the food and beverage industry. For example, they can be used as flavor enhancers, preservatives, or even as health supplements .

Safety And Hazards

The safety data sheet (SDS) for “H-D-Dab(Boc)-OH” can be found online1. It is important to handle this compound with appropriate safety measures. It is recommended to use personal protective equipment and handle the compound in a chemical fume hood2.

Future Directions

The future directions for “H-D-Dab(Boc)-OH” are not readily available in the search results. However, as an amino acid derivative, it may find applications in peptide synthesis, pharmaceutical research, and other areas of biochemistry and organic chemistry.

Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

properties

IUPAC Name |

(2R)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-5-4-6(10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJFZQLAIOCZNG-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601167170 | |

| Record name | (2R)-2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601167170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-D-Dab(Boc)-OH | |

CAS RN |

114360-55-3 | |

| Record name | (2R)-2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114360-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601167170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.